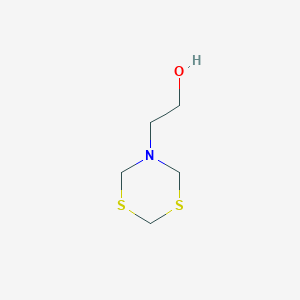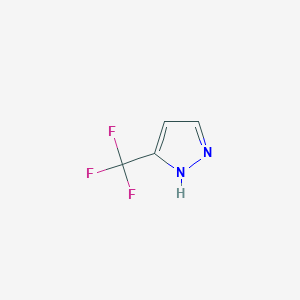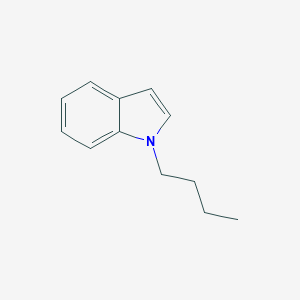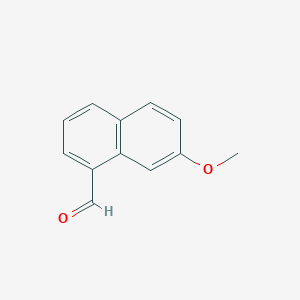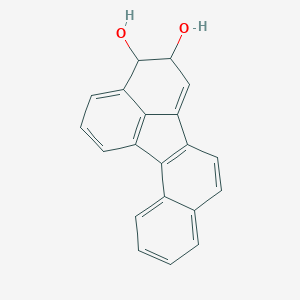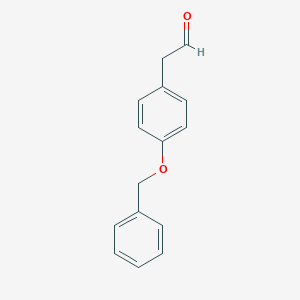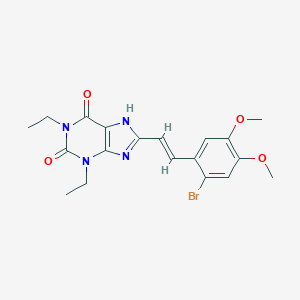
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine, also known as BMT-047, is a xanthine derivative that has been extensively studied for its potential use in treating various medical conditions.
Wirkmechanismus
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine acts as a selective adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine also inhibits the activity of phosphodiesterase (PDE), an enzyme that breaks down cAMP and cGMP, leading to further increases in their levels.
Biochemische Und Physiologische Effekte
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have a range of biochemical and physiological effects. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to induce apoptosis and inhibit angiogenesis, leading to the death of cancer cells. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects, reducing blood pressure and improving blood flow. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects, improving cognitive function and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for adenosine receptors. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. One direction is to further investigate its potential use in treating cancer, cardiovascular disease, and neurological disorders. Another direction is to develop new synthetic methods to improve the yield and purity of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. Additionally, future research could explore the potential use of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine involves the reaction of 2-bromo-4,5-dimethoxystyrene with 1,3-diethylxanthine in the presence of a base catalyst. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine.
Wissenschaftliche Forschungsanwendungen
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential use in treating various medical conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects and to reduce blood pressure. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
CAS-Nummer |
155271-52-6 |
|---|---|
Produktname |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine |
Molekularformel |
C19H21BrN4O4 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21BrN4O4/c1-5-23-17-16(18(25)24(6-2)19(23)26)21-15(22-17)8-7-11-9-13(27-3)14(28-4)10-12(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b8-7+ |
InChI-Schlüssel |
DSAOORGLQRANBW-BQYQJAHWSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



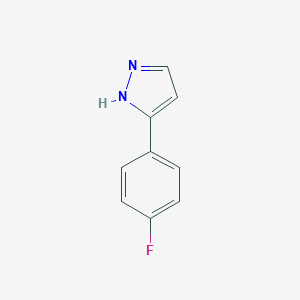
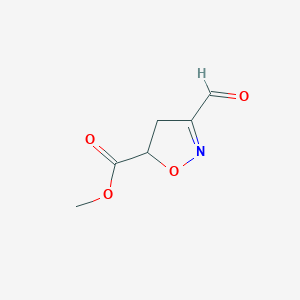
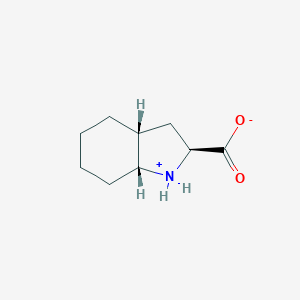
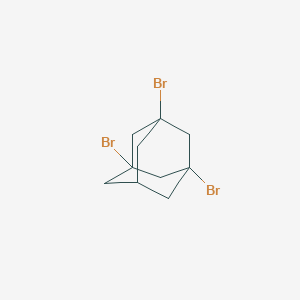
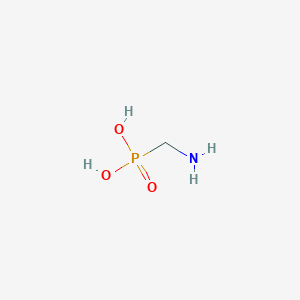
![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)
